

Application Notes and Protocols: **cis-J-113863** in Mouse Models of Arthritis

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Compound of Interest

Compound Name: *cis-J-113863*

Cat. No.: *B1234327*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **cis-J-113863** is a potent and selective non-peptide antagonist of the chemokine receptor CCR1, with high affinity for both human and mouse receptors.[1][2][3][4] CCR1 plays a crucial role in the pathogenesis of rheumatoid arthritis by mediating the recruitment of inflammatory leukocytes, such as macrophages and T cells, into the synovial tissue.[5][6][7][8] Blockade of CCR1 with **cis-J-113863** has been shown to ameliorate disease in murine models of arthritis, suggesting its potential as a therapeutic agent for inflammatory joint diseases.[3][4][5][6][7] These application notes provide detailed protocols for the use of **cis-J-113863** in the collagen-induced arthritis (CIA) mouse model, a widely used model that mimics many aspects of human rheumatoid arthritis.[9]

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo dosage of **cis-J-113863**.

Table 1: In Vitro Receptor Binding Affinity (IC50)

Receptor	Species	IC50 (nM)
CCR1	Human	0.9[1][2][3][4][7]
CCR1	Mouse	5.8[1][2][3][4][7]
CCR3	Human	0.58[1][3][7]
CCR3	Mouse	460[1][3][7]
CCR2, CCR4, CCR5	Human	>1000[1][7]

Table 2: Recommended Dosage for Collagen-Induced Arthritis (CIA) in Mice

Mouse Strain	Route of Administration	Dosage Range	Treatment Duration	Therapeutic Effect
DBA-1	Intraperitoneal (i.p.)	3 - 10 mg/kg/day[1][5]	11 days (post-onset)[1][5]	Dose-dependent reduction in arthritic index, paw inflammation, joint damage, and cellular infiltration.[1][5][6]
DBA/1J	Not Specified	3 mg/kg/day[7]	Post-onset of disease[7]	Significant reduction in the development of arthritis.[7]

Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA-1 Mice

This protocol describes the induction of arthritis using type II collagen and the subsequent therapeutic administration of **cis-J-113863**.

Materials:

- Male DBA-1 mice (8-12 weeks old)[[1](#)]
- Bovine or chicken type II collagen (CII)
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **cis-J-113863**
- Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[[10](#)]
- Syringes and needles for immunization and administration

Procedure:

- Primary Immunization (Day 0):
 - Prepare an emulsion of 100 µg of type II collagen in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
 - Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
- Booster Immunization (Day 21):
 - Prepare an emulsion of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
 - Inject 100 µL of the emulsion intradermally at the base of the tail.
- Monitoring Arthritis Development:
 - Beginning around day 21, visually inspect the paws daily for signs of arthritis (redness, swelling).
 - Score the severity of arthritis for each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema of one joint, 2=moderate swelling/erythema of multiple joints, 3=severe

swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

- **cis-J-113863** Administration (Therapeutic Regimen):
 - Initiate treatment on the first day of clinical manifestation of arthritis.
 - Prepare a stock solution of **cis-J-113863** in a suitable vehicle. For in vivo experiments, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]
 - Administer **cis-J-113863** daily via intraperitoneal (i.p.) injection at a dose of 3 mg/kg or 10 mg/kg.[1][5]
 - Administer an equivalent volume of the vehicle to the control group.
 - Continue treatment for 11 consecutive days.[1][5]
- Outcome Assessment:
 - Continue daily clinical scoring throughout the treatment period.
 - At the end of the study (Day 32), collect blood samples for analysis of anti-collagen antibodies and inflammatory markers.
 - Harvest paws and joints for histological analysis to assess joint damage, inflammation, and cellular infiltration.[5][11]

Histological Analysis of Joints

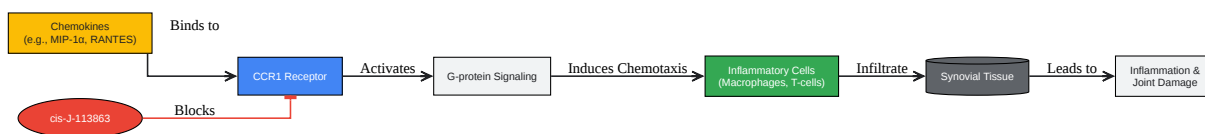
Procedure:

- Decalcify the harvested joints in a suitable decalcification solution.
- Embed the tissues in paraffin and section them.
- Stain the sections with Hematoxylin and Eosin (H&E) to visualize cellular infiltration and synovitis.
- Stain with Safranin O-Fast Green to assess cartilage damage and proteoglycan loss.

- Score the histological sections for inflammation, pannus formation, cartilage damage, and bone erosion.

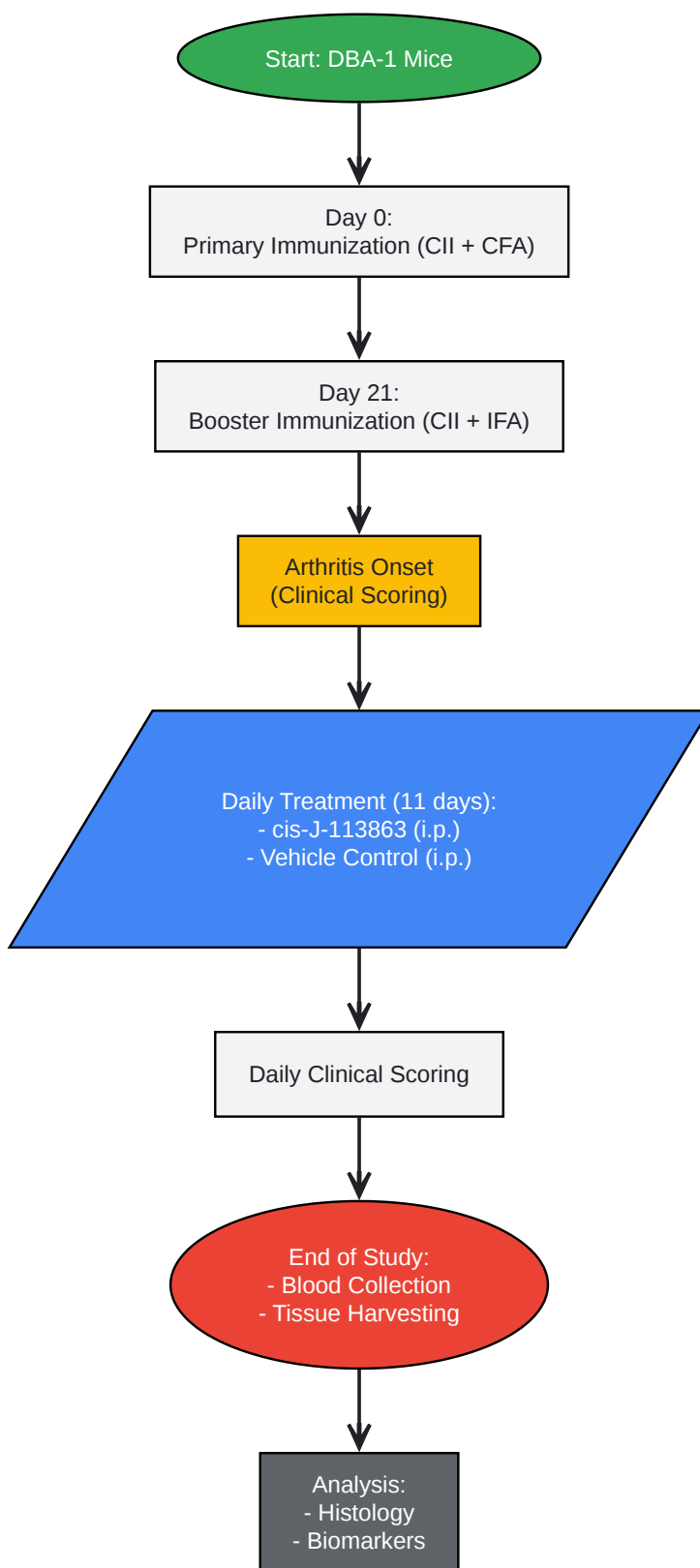
Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the mechanism of action of **cis-J-113863** and the experimental workflow for its application in a mouse model of arthritis.



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Caption: Mechanism of action of **cis-J-113863** in blocking inflammatory cell infiltration.



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Caption: Experimental workflow for testing **cis-J-113863** in a CIA mouse model.

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